N-ethyl-N-phenylbenzenesulfonamide
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Overview
Description
N-ethyl-N-phenylbenzenesulfonamide is an organic compound with the molecular formula C14H15NO2S. It is a member of the sulfonamide family, which is characterized by the presence of a sulfonyl functional group attached to an amine. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-ethyl-N-phenylbenzenesulfonamide can be synthesized through the reaction of benzenesulfonyl chloride with N-ethyl aniline. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods: In industrial settings, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions: N-ethyl-N-phenylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-ethyl-N-phenylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other sulfonamide derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Sulfonamide derivatives are known for their use as antibiotics, and this compound is explored for similar applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-ethyl-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit enzymes by mimicking the substrate or binding to the active site. For instance, they can inhibit carbonic anhydrase, an enzyme involved in various physiological processes. The inhibition of such enzymes can lead to therapeutic effects, such as antimicrobial activity.
Comparison with Similar Compounds
N-ethyl-N-phenylbenzenesulfonamide can be compared with other sulfonamide compounds such as:
N-methyl-N-phenylbenzenesulfonamide: Similar structure but with a methyl group instead of an ethyl group.
N-phenylbenzenesulfonamide: Lacks the ethyl group, leading to different chemical properties and reactivity.
N-ethyl-N-tolylbenzenesulfonamide: Contains a tolyl group instead of a phenyl group, affecting its steric and electronic properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of both ethyl and phenyl groups provides a balance of steric hindrance and electronic effects, making it a versatile compound in various chemical reactions and applications.
Properties
IUPAC Name |
N-ethyl-N-phenylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-2-15(13-9-5-3-6-10-13)18(16,17)14-11-7-4-8-12-14/h3-12H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKIASZHUKYNEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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